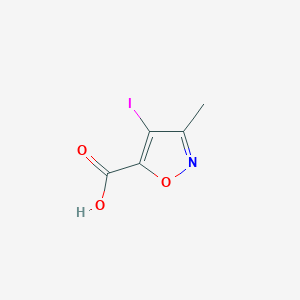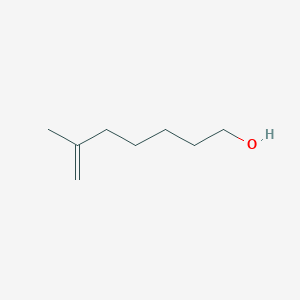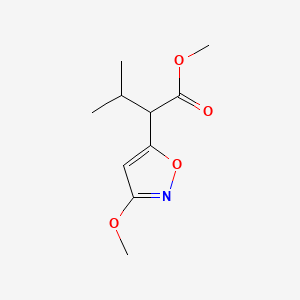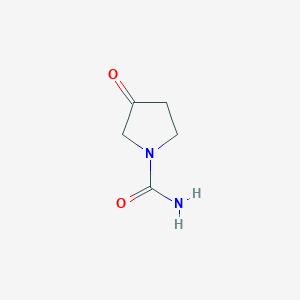![molecular formula C8H3BrN2O B12861598 2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
2-Bromobenzo[d]oxazole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the second position and a nitrile group at the seventh position of the benzoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-carbonitrile typically involves the bromination of benzo[d]oxazole followed by the introduction of a nitrile group. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromobenzo[d]oxazole. This intermediate is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Bromobenzo[d]oxazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in pharmaceutical and material science applications .
科学的研究の応用
2-Bromobenzo[d]oxazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy .
類似化合物との比較
Similar Compounds
2-Bromobenzo[d]oxazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
Benzo[d]oxazole-7-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Chlorobenzo[d]oxazole-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
2-Bromobenzo[d]oxazole-7-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry .
特性
分子式 |
C8H3BrN2O |
|---|---|
分子量 |
223.03 g/mol |
IUPAC名 |
2-bromo-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-8-11-6-3-1-2-5(4-10)7(6)12-8/h1-3H |
InChIキー |
UKHJUWKZKOFNEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
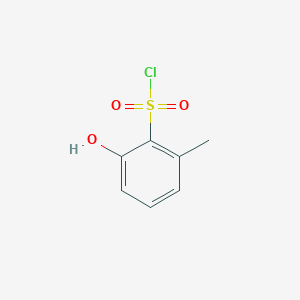
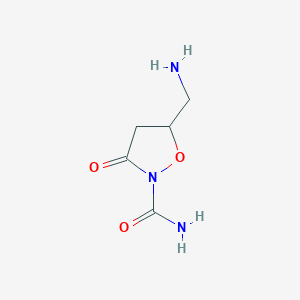
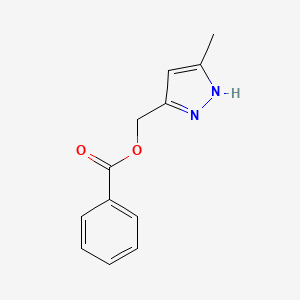
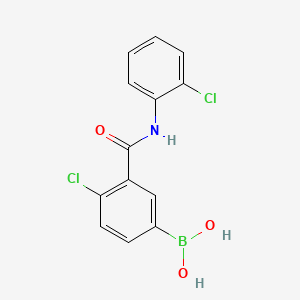
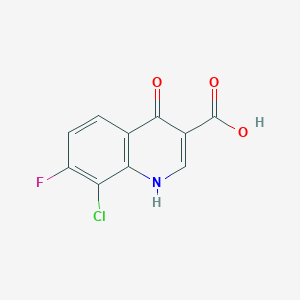
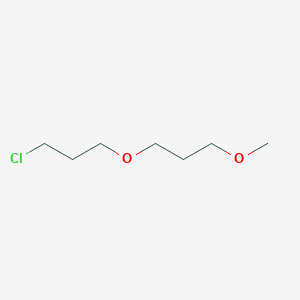
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
